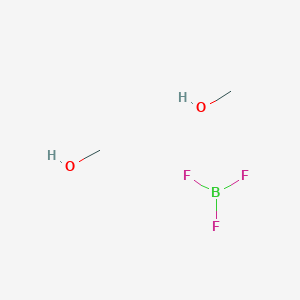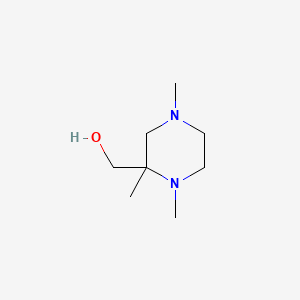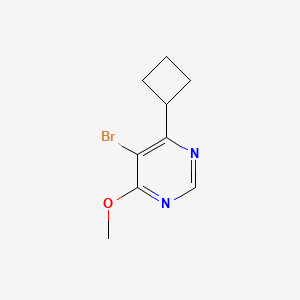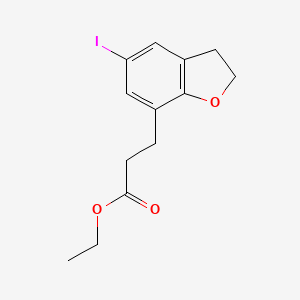
Boron trifluoride dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron trifluoride dimethanol is a chemical compound with the formula BF3·2CH3OH. It is a complex formed by the interaction of boron trifluoride and methanol. This compound is known for its utility as a Lewis acid and is widely used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boron trifluoride dimethanol can be synthesized by reacting boron trifluoride gas with methanol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{BF}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{BF}_3 \cdot 2 \text{CH}_3\text{OH} ]
Industrial Production Methods
In industrial settings, this compound is produced by passing boron trifluoride gas through methanol. The process is conducted in specialized reactors that maintain the appropriate temperature and pressure to facilitate the reaction. The resulting product is then purified and stored for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Boron trifluoride dimethanol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the methanol ligands are replaced by other nucleophiles.
Complex Formation: It forms complexes with various Lewis bases due to its strong Lewis acidic nature.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with an amine can produce a boron-nitrogen complex.
Wissenschaftliche Forschungsanwendungen
Boron trifluoride dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and polymerization.
Biology: It is employed in the preparation of biological samples for analysis, particularly in gas chromatography.
Medicine: Research is ongoing into its potential use in drug synthesis and delivery.
Industry: It is used in the production of high-performance materials and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which boron trifluoride dimethanol exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with nucleophiles, which can then undergo further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boron Trifluoride: A simpler form of boron trifluoride dimethanol, used as a catalyst in organic synthesis.
Boron Trichloride: Another boron halide with similar Lewis acidic properties but different reactivity and applications.
Boron Tribromide: Similar to boron trifluoride but with bromine atoms, used in different chemical processes.
Uniqueness
This compound is unique due to its specific complex formation with methanol, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications where other boron compounds may not be as effective.
Eigenschaften
Molekularformel |
C2H8BF3O2 |
|---|---|
Molekulargewicht |
131.89 g/mol |
IUPAC-Name |
methanol;trifluoroborane |
InChI |
InChI=1S/2CH4O.BF3/c2*1-2;2-1(3)4/h2*2H,1H3; |
InChI-Schlüssel |
MPRMFRXCVMCOMX-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.CO.CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)



![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)

![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)
![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)



